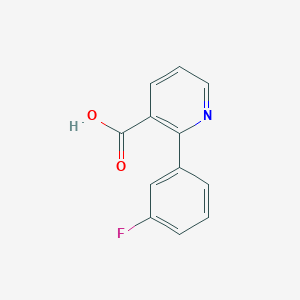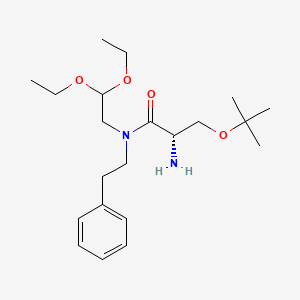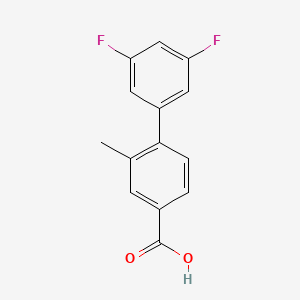
4-(3,5-Difluorophenyl)-3-methylbenzoic acid
説明
The compound “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” is a type of aromatic compound, specifically a type of benzoic acid derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” would likely consist of a benzoic acid group (a benzene ring attached to a carboxylic acid group), with a 3,5-difluorophenyl group and a methyl group attached to the benzene ring .
Chemical Reactions Analysis
Benzoic acid derivatives, like “4-(3,5-Difluorophenyl)-3-methylbenzoic acid”, can undergo a variety of chemical reactions. These include reactions with bases to form salts, reactions with acyl chlorides to form anhydrides, and reactions with alcohols to form esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Difluorophenyl)-3-methylbenzoic acid” would depend on its specific structure. For example, similar compounds like 3,5-Difluorophenylacetic acid have a molecular weight of 172.13 g/mol and a topological polar surface area of 37.3 Ų .
科学的研究の応用
Hydrogen Bond Mediated Networks
4-(3,5-Difluorophenyl)-3-methylbenzoic acid plays a crucial role in the formation of coordination polymers and supramolecular assemblies. For instance, a study by Varughese & Pedireddi (2005) reported the formation of a host structure through C-H...O hydrogen bonds using a similar compound, 3,5-dinitro-4-methylbenzoic acid, which can accommodate various guest species, suggesting potential for diverse chemical applications (Varughese & Pedireddi, 2005).
Synthesis of Fluorinated Benzoic Acids
In the field of pharmaceuticals and material science, fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, are valuable intermediates. Deng et al. (2015) described a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, highlighting the importance of such compounds in industrial applications (Deng et al., 2015).
Co-crystal Formation and Molecular Structure Analysis
Research by Ashfaq et al. (2020) on the formation of a novel co-crystal salt involving 4-methylbenzoic acid demonstrates the potential of 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in developing new chemical structures and analyzing their properties, such as hydrogen bonding and molecular stability (Ashfaq et al., 2020).
Solvent-Dependent Coordination Polymers
The study by Pedireddi et al. (2004) on Co(II) complexes of 3,5-dinitro-4-methylbenzoic acid demonstrates how the solvent used in synthesis affects the formation and structure of coordination polymers. This implies potential applications for 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in developing tailored chemical structures (Pedireddi et al., 2004).
Host-Guest Complex Design
Research by Pedireddi et al. (1998) explored the use of 3,5-dinitro-4-methylbenzoic acid as a host molecule in supramolecular chemistry. This research opens the possibility of using 4-(3,5-Difluorophenyl)-3-methylbenzoic acid in similar host-guest complex designs (Pedireddi et al., 1998).
特性
IUPAC Name |
4-(3,5-difluorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWROUZXJHRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689627 | |
| Record name | 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-3-methylbenzoic acid | |
CAS RN |
1261964-51-5 | |
| Record name | 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






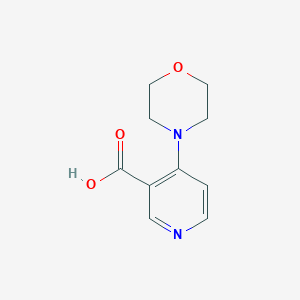
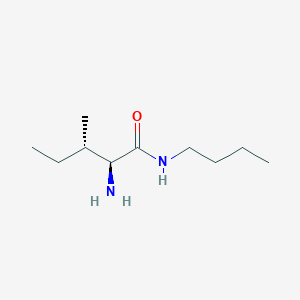
![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)

